
2-Hydroxyquinoxaline
Overview
Description
This compound has garnered significant attention due to its diverse biological properties and pharmaceutical applications . It is also utilized as a polymer and a chemical intermediate in dye synthesis .
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One of the primary methods to synthesize 2-Hydroxyquinoxaline involves the condensation of glyoxylic acid and ortho-phenylenediamine.
Alternative Methods: Another method involves reacting a dialkyl tartrate with a periodate, followed by adjusting the pH of the resulting reaction mixture and condensing it.
Industrial Production Methods:
- The industrial production of this compound often involves the use of mixed solvents such as N,N-dimethylformamide, diethylene glycol, or N-methyl pyrrolidone. The crude product is heated and refluxed in the presence of reducing agents like sulfur dioxide, sodium hypophosphite, or potassium borohydride to obtain high-purity white crystals .
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with acetylenes, leading to the formation of either 2-vinyloxyquinoxaline or 1-vinyl-2-quinoxalone depending on the reaction conditions.
Common Reagents and Conditions:
- Reagents such as 3-phenylprop-2-ynonitrile and 4-hydroxyalk-2-ynonitriles are commonly used in these reactions .
Major Products:
Scientific Research Applications
Agricultural Applications
2-Hydroxyquinoxaline plays a crucial role in the agricultural sector, primarily as an intermediate in the synthesis of various agrochemicals.
- Insecticides and Herbicides :
- It is used in the production of quinalphos, an insecticide effective against various pests in crops such as cotton and grains. Quinalphos acts by inhibiting cholinesterase activity in insects .
- Additionally, it serves as a precursor for herbicides like quizalofop-ethyl, which targets grassy weeds without harming broadleaf plants .
Pharmaceutical Applications
The pharmaceutical industry utilizes 2-HQ for developing medicinal compounds due to its biological activity.
- Antimicrobial Agents :
- Veterinary Medicine :
Environmental Applications
Recent studies have highlighted the environmental significance of 2-HQ, particularly in bioremediation.
- Biodegradation Studies :
- Soil Health :
Table 1: Summary of Applications of this compound
Application Area | Specific Uses | Examples |
---|---|---|
Agriculture | Insecticides & Herbicides | Quinalphos, Quizalofop-ethyl |
Pharmaceuticals | Antimicrobial Agents | Sulfaquinoxaline |
Environmental Science | Bioremediation & Soil Health | Microbial degradation studies |
-
Synthesis Optimization :
A study demonstrated an improved method for producing high-purity 2-HQ using a solvent mixture that minimizes impurities and enhances recovery rates. The method yielded over 90% purity with minimal by-products . -
Environmental Impact :
Research on the biodegradation of 2-HQ showed promising results where specific microbial strains effectively degraded the compound, indicating its potential role in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of 2-Hydroxyquinoxaline involves its interaction with various molecular targets and pathways:
DNA Topoisomerase Inhibition: The compound acts as an inhibitor of DNA topoisomerase 2-alpha and 2-beta, enzymes that play a crucial role in altering DNA topology by generating double-stranded breaks and religating them.
Oxidative Stress Induction: this compound has been shown to induce oxidative stress by generating reactive intermediates and free radicals.
Comparison with Similar Compounds
2-Hydroxyquinoxaline can be compared with other similar compounds such as:
Quinoxaline: A nitrogen-containing heterocyclic compound with fused benzene and pyrazine rings.
Quinalphos: An organophosphate pesticide that shares a functional parent with this compound.
Uniqueness:
Biological Activity
2-Hydroxyquinoxaline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, including anticancer, antibacterial, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is derived from quinoxaline, characterized by a fused bicyclic structure containing two nitrogen atoms. The presence of the hydroxyl group at the 2-position significantly influences its biological activity. The compound can be synthesized through various methods, including the reaction of o-phenylenediamine with glyoxylic acid in alcohol solvents .
Anticancer Activity
Recent studies have highlighted the potent anticancer properties of this compound and its derivatives. For instance:
- In Vitro Cytotoxicity : A study reported that certain quinoxaline derivatives exhibited IC50 values as low as 1.9 µg/mL against HCT-116 colorectal cancer cells and 2.3 µg/mL against MCF-7 breast cancer cells, demonstrating their effectiveness compared to established chemotherapeutics like doxorubicin (IC50 = 3.23 µg/mL) .
- Mechanism of Action : The anticancer effects are attributed to several mechanisms, including the inhibition of tubulin polymerization, interference with topoisomerase II activity, and modulation of various receptor tyrosine kinases (RTKs) such as VEGFR and EGFR .
Antibacterial Activity
This compound has also shown significant antibacterial activity:
- Inhibition Studies : In vitro testing on various bacterial strains demonstrated that certain derivatives possess notable antibacterial properties. For example, specific compounds exhibited inhibition efficiencies ranging from 57.85% to 100% against COX-2 at varying concentrations .
- Structure-Activity Relationship (SAR) : SAR analyses indicated that modifications at specific positions on the quinoxaline ring could enhance antibacterial efficacy. Electron-donating groups at the 3- and 4-positions were found to improve activity, while halogen substitutions reduced it .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research:
- COX-2 Inhibition : A study found that some derivatives acted as moderate COX-2 inhibitors with IC50 values significantly higher than those of established NSAIDs like diclofenac . This suggests potential applications in inflammatory diseases and cancer therapy.
Case Studies and Research Findings
Several case studies have examined the biological activity of this compound:
- Colorectal Cancer : A comprehensive study evaluated the effects of quinoxaline derivatives on colorectal cancer cell lines (HCT-116 and LoVo). The results indicated that compounds with strong COX-2 inhibitory activity correlated with reduced cell proliferation and increased apoptosis rates .
- Antimycobacterial Activity : Recent findings have suggested that certain quinoxaline derivatives exhibit high activity against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis infections .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound:
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Hydroxyquinoxaline, and how can purity be optimized in laboratory settings?
- Methodological Answer : The most common synthesis involves condensation of o-phenylenediamine with glyoxylic acid under acidic conditions (e.g., HCl catalysis). For industrial-scale production, purification via recrystallization (using ethanol/water mixtures) yields high-purity white crystals (>98% by HPLC). A regioselective one-step process has also been patented, utilizing controlled pH (11.8–13.6) and temperature (25–45°C) to minimize byproducts .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm tautomeric forms (keto-enol equilibrium) via H and C NMR in DMSO-d6.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98% threshold) with a C18 column and UV detection at 254 nm.
- Mass Spectrometry (MS) : Validate molecular weight (146.15 g/mol) via ESI-MS in positive ion mode .
Q. What molecular mechanisms explain this compound’s biological activity in pharmacological studies?
- Methodological Answer : Its bioactivity stems from inhibition of DNA topoisomerases IIα/IIβ, disrupting DNA replication in rapidly dividing cells (e.g., cancer lines). Mechanistic studies involve:
- Enzyme Assays : Measure ATPase activity inhibition using recombinant topoisomerases.
- Molecular Docking : Simulate binding interactions with TopoII catalytic domains (PDB: 1ZXM) .
Advanced Research Questions
Q. How can researchers experimentally resolve the tautomerization equilibrium of this compound in different solvents?
- Methodological Answer : Combine experimental and computational approaches:
- UV-Vis Spectroscopy : Track tautomeric shifts in solvents like DMSO (enol-dominated) vs. chloroform (keto-dominated).
- Density Functional Theory (DFT) : Calculate Gibbs free energy differences (B3LYP/6-311+G(d,p)) to predict dominant tautomers.
- X-ray Crystallography : Resolve solid-state structures to confirm tautomeric preferences .
Q. What strategies optimize this compound biodegradation in contaminated soils using bacterial strains?
- Methodological Answer : Isolate strains like Ochrobactrum sp. HQ1 (16S rRNA-identified) and optimize conditions:
- Inoculum Density : Use OD600 = 1.0 for maximal degradation.
- Environmental Parameters : Maintain pH 7–8, 37–40°C, and supplement with NHNO to enhance bacterial growth.
- Pathway Analysis : Identify metabolites (e.g., quinoxaline-2,3-diol) via GC-MS to confirm mineralization .
Q. Which analytical methods are most reliable for quantifying this compound in environmental matrices?
- Methodological Answer :
- HPLC-UV : Use a mobile phase of acetonitrile/0.1% formic acid (70:30) with LOD ≈ 0.1 ppm.
- LC-MS/MS : Employ MRM transitions (m/z 147 → 129) for high sensitivity in soil/water samples.
- Spectrophotometry : Monitor degradation kinetics at λ = 280 nm in basic aqueous solutions .
Q. How can contradictory data on this compound’s oxidative stress induction be reconciled?
- Methodological Answer : Address discrepancies via:
- In Vitro Assays : Measure HO generation in cell-free systems (e.g., melatonin oxidation under UV light).
- In Vivo Models : Use Philodina acuticornis (rotifers) to quantify lipid peroxidation (MDA assay) and antioxidant depletion (GSH levels).
- Dose-Response Studies : Differentiate acute vs. chronic toxicity thresholds (e.g., EC = 12.5 μM in Lingulodinium polyedrum) .
Properties
IUPAC Name |
1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRYUAVNPBUEIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061604 | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-57-2 | |
Record name | 2(1H)-Quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxyquinoxaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxyquinoxaline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxalin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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